1,4-Dichloro-1,4-dimethoxybutane 1,4-Dichloro-1,4-dimethoxybutane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14054699
InChI: InChI=1S/C6H12Cl2O2/c1-9-5(7)3-4-6(8)10-2/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H12Cl2O2
Molecular Weight: 187.06 g/mol

1,4-Dichloro-1,4-dimethoxybutane

CAS No.:

Cat. No.: VC14054699

Molecular Formula: C6H12Cl2O2

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dichloro-1,4-dimethoxybutane -

Specification

Molecular Formula C6H12Cl2O2
Molecular Weight 187.06 g/mol
IUPAC Name 1,4-dichloro-1,4-dimethoxybutane
Standard InChI InChI=1S/C6H12Cl2O2/c1-9-5(7)3-4-6(8)10-2/h5-6H,3-4H2,1-2H3
Standard InChI Key JLGRYZIMCDCFIF-UHFFFAOYSA-N
Canonical SMILES COC(CCC(OC)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

1,4-Dichloro-1,4-dimethoxybutane is a symmetrical dialkyl ether with the systematic IUPAC name 1,4-dichloro-1,4-dimethoxybutane. Its molecular formula is C₆H₁₂Cl₂O₂, with a molecular weight of 187.06 g/mol . The compound’s structure consists of a four-carbon chain with methoxy (-OCH₃) and chloro (-Cl) groups at the first and fourth positions. The SMILES notation for this compound is COC(CCC(OC)Cl)Cl, reflecting its linear arrangement .

Table 1: Molecular Properties of 1,4-Dichloro-1,4-dimethoxybutane

PropertyValueSource
Molecular FormulaC₆H₁₂Cl₂O₂
Molecular Weight187.06 g/mol
InChI KeyJLGRYZIMCDCFIF-UHFFFAOYSA-N
SMILESCOC(CCC(OC)Cl)Cl
Synonyms1,4-Dichloro-1,4-dimethoxybutane; SCHEMBL4849528

The compound’s symmetry and bifunctional nature make it a versatile intermediate in organic reactions.

Synthesis and Production Methods

The synthesis of 1,4-dichloro-1,4-dimethoxybutane was first reported in Tetrahedron Letters (1983), where it was prepared via the reaction of 1,4-dimethoxybutane with thionyl chloride (SOCl₂) under controlled conditions . This method yields the dichlorinated product with high selectivity, avoiding over-chlorination.

Key Reaction:
1,4-Dimethoxybutane+2SOCl21,4-Dichloro-1,4-dimethoxybutane+2SO2+2HCl\text{1,4-Dimethoxybutane} + 2 \, \text{SOCl}_2 \rightarrow \text{1,4-Dichloro-1,4-dimethoxybutane} + 2 \, \text{SO}_2 + 2 \, \text{HCl}

Alternative routes include the use of phosphorus pentachloride (PCl₅) as a chlorinating agent, though this method is less commonly employed due to lower yields .

Table 2: Synthesis Conditions and Yields

ReagentSolventTemperatureYield (%)Reference
SOCl₂Dichloromethane0–25°C85
PCl₅EtherReflux62

The choice of solvent and temperature critically influences reaction efficiency, with lower temperatures favoring selectivity .

Applications in Organic Synthesis

Pyrrole Synthesis

1,4-Dichloro-1,4-dimethoxybutane serves as a key reagent in the Paal-Knorr synthesis of pyrroles. In a seminal study published in the Journal of Organic Chemistry (1983), the compound was used to convert primary amines into pyrroles under mild conditions .

Mechanism:

  • Nucleophilic Attack: The amine attacks the electrophilic chloro-terminated carbon.

  • Cyclization: Intramolecular elimination of methanol and HCl forms the pyrrole ring.

  • Aromatization: Loss of water yields the final aromatic pyrrole .

Example Reaction:
R-NH2+1,4-Dichloro-1,4-dimethoxybutanePyrrole Derivative+2CH3OH+2HCl\text{R-NH}_2 + \text{1,4-Dichloro-1,4-dimethoxybutane} \rightarrow \text{Pyrrole Derivative} + 2 \, \text{CH}_3\text{OH} + 2 \, \text{HCl}

Table 3: Pyrrole Synthesis Yields Using 1,4-Dichloro-1,4-dimethoxybutane

Amine SubstrateProductYield (%)Reference
Benzylamine2,5-Diphenylpyrrole78
Octylamine2,5-Dihexylpyrrole65

This method offers advantages over traditional approaches, including shorter reaction times and avoidance of strong acids .

Tobacco Alkaloid Synthesis

The compound has been employed in the synthesis of pyrrole alkaloids found in tobacco. For instance, 2,5-dimethylpyrrole, a constituent of tobacco smoke, was synthesized using 1,4-dichloro-1,4-dimethoxybutane and methylamine .

Comparative Analysis with Structural Analogues

1,4-Dimethoxybutane

The unchlorinated analogue, 1,4-dimethoxybutane (C₆H₁₄O₂), lacks electrophilic chlorides and is primarily used as a solvent. Its lower reactivity underscores the critical role of chlorine substituents in 1,4-dichloro-1,4-dimethoxybutane’s synthetic utility .

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